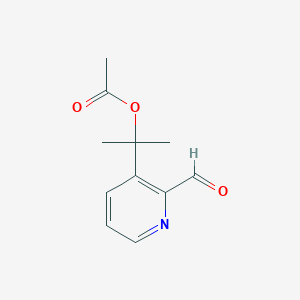
2-(2-formylpyridin-3-yl)propan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-formylpyridin-3-yl)propan-2-yl acetate is an organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with a formyl group at the 2-position and an acetate group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-formylpyridin-3-yl)propan-2-yl acetate typically involves the reaction of 2-formylpyridine with isopropenyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
2-(2-formylpyridin-3-yl)propan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(2-carboxypyridin-3-yl)propan-2-yl acetate.
Reduction: 2-(2-hydroxymethylpyridin-3-yl)propan-2-yl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-formylpyridin-3-yl)propan-2-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-formylpyridin-3-yl)propan-2-yl acetate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The acetate group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(2-formylpyridin-3-yl)propan-2-yl alcohol: Similar structure but with a hydroxyl group instead of an acetate group.
2-(2-carboxypyridin-3-yl)propan-2-yl acetate: Similar structure but with a carboxylic acid group instead of a formyl group.
Uniqueness
2-(2-formylpyridin-3-yl)propan-2-yl acetate is unique due to the presence of both a formyl and an acetate group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(2-formylpyridin-3-yl)propan-2-yl acetate |
InChI |
InChI=1S/C11H13NO3/c1-8(14)15-11(2,3)9-5-4-6-12-10(9)7-13/h4-7H,1-3H3 |
InChI Key |
BBLOTZVYVMCTDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C)(C)C1=C(N=CC=C1)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
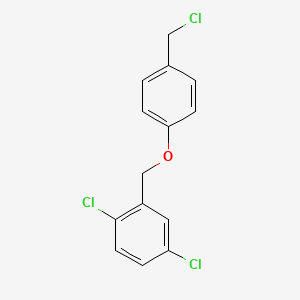
![1h-Pyrrolo[2,3-c]pyridine-2-methanol,5-chloro-a-phenyl-](/img/structure/B8502879.png)
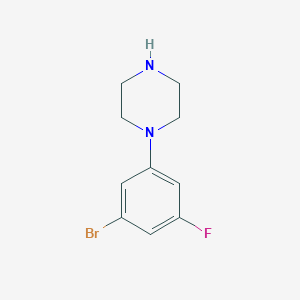
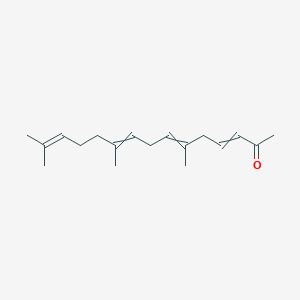
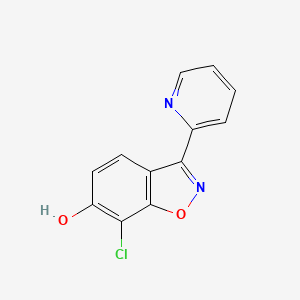
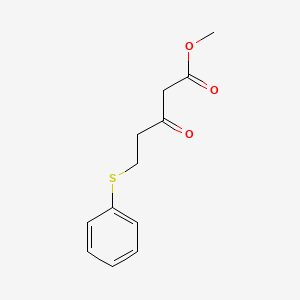
![4-(4-Chloro-phenyl)-4-[4-(3-methyl-1H-pyrazol-4-yl)-phenyl]-piperidine](/img/structure/B8502925.png)
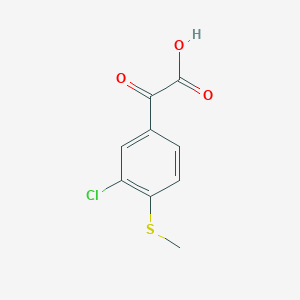
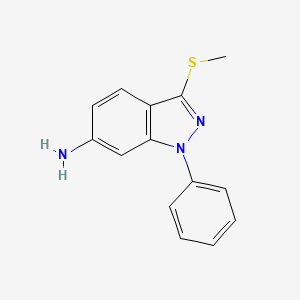
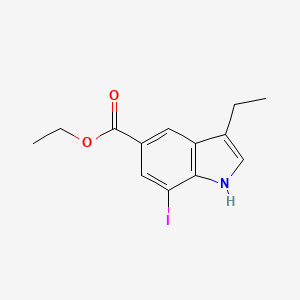
![Benzonitrile, 4-fluoro-2-[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B8502945.png)
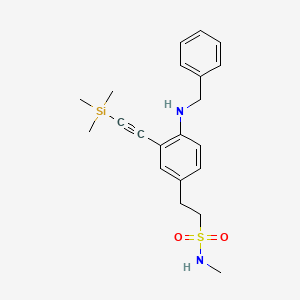
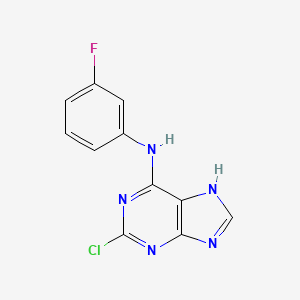
![Acetamide,n-[3-[(4-chloro-2,3-dihydro-7-iodo-1-oxo-1h-isoindol-5-yl)oxy]propyl]-](/img/structure/B8502977.png)
